molecular formula C61H114O4 B14236981 3,4,5-Tris(octadecyloxy)benzaldehyde CAS No. 348135-54-6

3,4,5-Tris(octadecyloxy)benzaldehyde

Cat. No.: B14236981
CAS No.: 348135-54-6
M. Wt: 911.6 g/mol
InChI Key: HUGGTAZJYSLOLE-UHFFFAOYSA-N
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Description

3,4,5-Tris(octadecyloxy)benzaldehyde is an organic compound with the molecular formula C61H114O4 and a molecular weight of 911.6 g/mol . This compound is characterized by the presence of three octadecyloxy groups attached to a benzaldehyde core. It is known for its hydrophobic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(octadecyloxy)benzaldehyde typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with octadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(octadecyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Tris(octadecyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(octadecyloxy)benzaldehyde involves its interaction with molecular targets through hydrophobic interactions. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and developing drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Tris(octadecyloxy)benzaldehyde is unique due to the specific positioning of the octadecyloxy groups on the benzaldehyde ring, which imparts distinct hydrophobic properties and reactivity compared to its analogs .

Properties

CAS No.

348135-54-6

Molecular Formula

C61H114O4

Molecular Weight

911.6 g/mol

IUPAC Name

3,4,5-trioctadecoxybenzaldehyde

InChI

InChI=1S/C61H114O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-63-59-55-58(57-62)56-60(64-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)61(59)65-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-57H,4-54H2,1-3H3

InChI Key

HUGGTAZJYSLOLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C=O

Origin of Product

United States

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